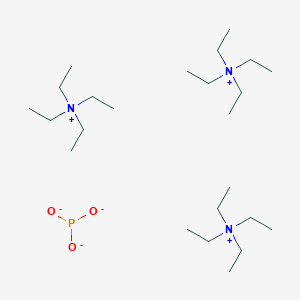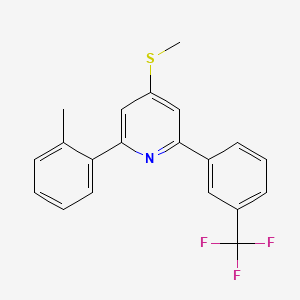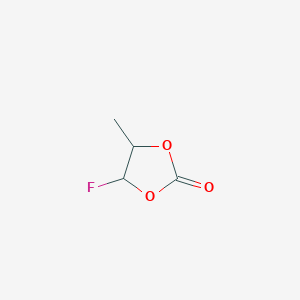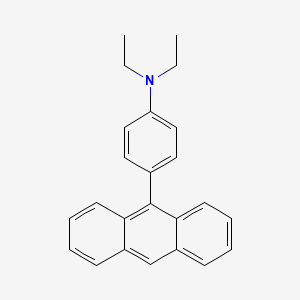
Tris(N,N,N-triethylethanaminium) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(N,N,N-triethylethanaminium) phosphite is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of three N,N,N-triethylethanaminium groups attached to a phosphite core.
Vorbereitungsmethoden
The synthesis of Tris(N,N,N-triethylethanaminium) phosphite typically involves the reaction of phosphorous trichloride with N,N,N-triethylethanaminium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
Tris(N,N,N-triethylethanaminium) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The N,N,N-triethylethanaminium groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(N,N,N-triethylethanaminium) phosphite is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, as a stabilizer in plastics, and in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of Tris(N,N,N-triethylethanaminium) phosphite involves its interaction with molecular targets through its phosphite core. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its effects are mediated through the formation of stable complexes with target molecules, which can alter their reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Tris(N,N,N-triethylethanaminium) phosphite can be compared with other similar compounds such as:
Gallamine Triethiodide: Known for its use as a muscle relaxant and its interaction with muscarinic receptors.
Tris(N,N-tetramethylene)phosphoric acid triamide: Used in organic synthesis and as a polymer additive.
Tris(trimethylsilyl) phosphite: Effective as an electrolyte additive in lithium-ion batteries.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
113824-91-2 |
|---|---|
Molekularformel |
C24H60N3O3P |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
tetraethylazanium;phosphite |
InChI |
InChI=1S/3C8H20N.O3P/c3*1-5-9(6-2,7-3)8-4;1-4(2)3/h3*5-8H2,1-4H3;/q3*+1;-3 |
InChI-Schlüssel |
JPUZKQVZZWIKNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]P([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)


![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)

![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)


